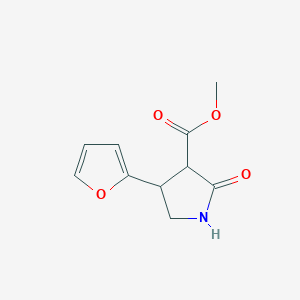
Methyl 4-(furan-2-yl)-2-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(furan-2-yl)-2-oxopyrrolidine-3-carboxylate is a heterocyclic compound that features a furan ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(furan-2-yl)-2-oxopyrrolidine-3-carboxylate typically involves the reaction of furan derivatives with pyrrolidine derivatives under specific conditions. One common method involves the radical bromination of the methyl group of a furan derivative, followed by conversion into a phosphonate intermediate. This intermediate is then reacted with a pyrrolidine derivative in the presence of a base such as sodium hydride in tetrahydrofuran (THF), followed by desilylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(furan-2-yl)-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form hydroxyl derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted furan and pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 4-(furan-2-yl)-2-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new therapeutic agents
Mechanism of Action
The mechanism of action of Methyl 4-(furan-2-yl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1,3-thiazolo[4,5-b]pyridine: Another heterocyclic compound with a furan ring, known for its biological activities.
Furfurylamine: A furan derivative used in the synthesis of pharmaceuticals.
Uniqueness
Methyl 4-(furan-2-yl)-2-oxopyrrolidine-3-carboxylate is unique due to its combination of a furan ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
99060-79-4 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 4-(furan-2-yl)-2-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-14-10(13)8-6(5-11-9(8)12)7-3-2-4-15-7/h2-4,6,8H,5H2,1H3,(H,11,12) |
InChI Key |
WFYNXJXBBLTSKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CNC1=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















